molecular formula C8H6N2O2 B2600806 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid CAS No. 122520-93-8

2-cyano-3-(1H-pyrrol-2-yl)acrylic acid

Cat. No.: B2600806
CAS No.: 122520-93-8
M. Wt: 162.148
InChI Key: RVTZJVIKNDCLAC-XQRVVYSFSA-N
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Description

2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid is an organic compound characterized by the presence of a cyano group (–CN) and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between malononitrile and 2-pyrrolecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Reaction Scheme:

Malononitrile+2-PyrrolecarboxaldehydeBase2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid\text{Malononitrile} + \text{2-Pyrrolecarboxaldehyde} \xrightarrow{\text{Base}} \text{this compound} Malononitrile+2-PyrrolecarboxaldehydeBase​2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted acrylic acids or amides.

Scientific Research Applications

2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its conjugated system.

Mechanism of Action

The mechanism by which 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano group and the conjugated system play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
  • 2-Cyano-3-(4,5-dimethyl-2-furyl)acrylic acid
  • 2-Cyano-3-(2,4-dimethylphenyl)acrylic acid

Uniqueness

2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid is unique due to the presence of the pyrrole ring, which imparts specific electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTZJVIKNDCLAC-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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